molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13045449
M. Wt: 192.64 g/mol
InChI Key: PVMUFBPMEQYXJD-UHFFFAOYSA-N
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Description

6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a cyclopropane ring fused to an indene moiety, with a chlorine atom attached to the spiro carbon. This structural motif is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:

    Formation of the Indene Moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

In an industrial setting, the production of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.

    Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.

    Industry: The compound may find use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.

    6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.

    Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of the chlorine-containing compound.

Uniqueness

The presence of the chlorine atom in 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs

Biological Activity

6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that exhibits significant biological activity, particularly in the context of cancer research. Its unique structural features, which include a cyclopropane ring fused with an indene moiety and a chlorine substituent at the 6' position, are believed to contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H9ClO
  • Molecular Weight : 192.64 g/mol
  • Structural Characteristics : The spirocyclic structure allows for diverse interactions within biological systems, which may enhance its bioactivity.

Biological Activity Overview

Research indicates that this compound demonstrates promising anticancer properties. The compound has been evaluated against several human cancer cell lines, including:

Cell Line IC50 (µM) Cancer Type
DU-145<10Prostate cancer
HeLa<10Cervical cancer
A-549<10Lung cancer

The IC50 values indicate that the compound is effective at low concentrations, suggesting potent activity against these cancer types .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may influence cell proliferation pathways by modulating enzymatic activities or receptor functions. Notably, the compound appears to induce apoptotic cell death through pathways such as caspase activation .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. For example:
    • In a study involving prostate cancer cells (DU-145), treatment with the compound resulted in a notable decrease in cell viability at concentrations below 10 µM .
    • Similar results were observed in cervical (HeLa) and lung (A-549) cancer cell lines.
  • Binding Interactions : Interaction studies indicate that the compound can bind to multiple biological targets, potentially leading to alterations in cellular processes critical for tumor growth and survival . This binding capability is attributed to its unique spirocyclic structure.
  • Comparative Analysis : The biological activity of this compound has been compared with structurally similar compounds:
    • Compounds like spiro[cyclopropane-1,3’-indolin]-2’-one have shown anticancer properties as well but may differ in potency due to variations in substitution patterns .

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2

InChI Key

PVMUFBPMEQYXJD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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